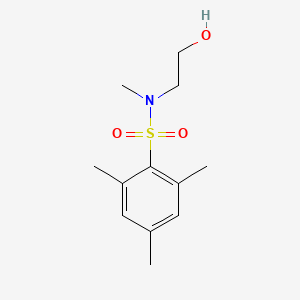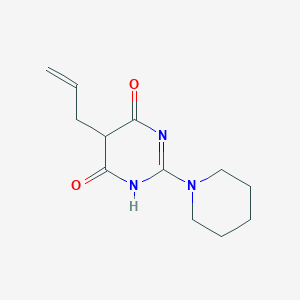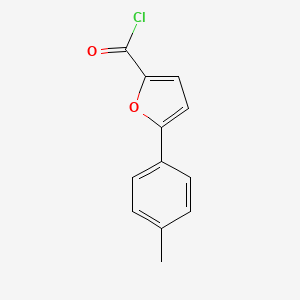
2-Furancarbonyl chloride, 5-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of furan, a heterocyclic aromatic compound, and contains a 4-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction typically involves refluxing 2-furoic acid in excess thionyl chloride on a water bath . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the acid to the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves similar methods but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. Industrial production may also involve additional purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reagents: Reagents such as alcohols and amines are used in condensation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can be amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Condensation Products: Esters and amides are the primary products of condensation reactions.
Applications De Recherche Scientifique
2-Furancarbonyl chloride, 5-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoyl chloride: A simpler acyl chloride derivative of furan.
Benzoyl chloride: An acyl chloride with a benzene ring instead of a furan ring.
4-Methylbenzoyl chloride: An acyl chloride with a 4-methylphenyl group but without the furan ring.
Uniqueness
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is unique due to the presence of both the furan ring and the 4-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Propriétés
Numéro CAS |
60336-00-7 |
|---|---|
Formule moléculaire |
C12H9ClO2 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
5-(4-methylphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3 |
Clé InChI |
BCSYSMPRAHURGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


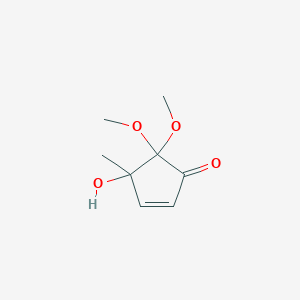

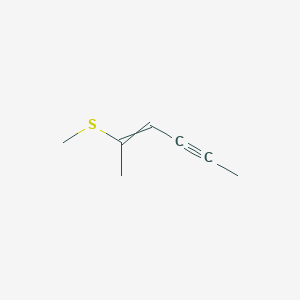
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
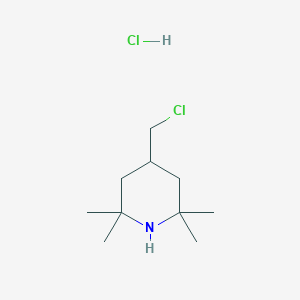
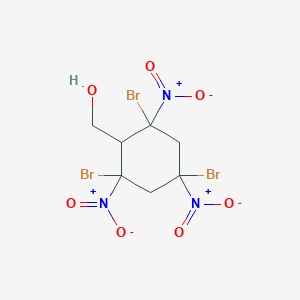


![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)


